3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing heterocyclic compound It features an indole core substituted with a methyl group at the 3-position and a dioxaborolane moiety at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Borylation Reaction: The key step involves the introduction of the dioxaborolane group. This is often achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., argon) at elevated temperatures (around 80-100°C) in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the boron center.
Reduction: Reduction reactions can target the indole ring or the boron moiety, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry
In organic synthesis, 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is used as a building block for the construction of more complex molecules. Its boron moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of pharmaceuticals by improving their binding affinity and selectivity for biological targets.
Industry
In materials science, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron moiety undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, the boron atom can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-indole: Lacks the boron moiety, making it less versatile in cross-coupling reactions.
7-bromo-3-methyl-1H-indole: Contains a bromine atom instead of the dioxaborolane group, which affects its reactivity and applications.
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one: Another boron-containing compound with different electronic properties due to the chromenone core.
Uniqueness
The presence of the dioxaborolane group in 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole imparts unique reactivity and electronic properties, making it particularly useful in cross-coupling reactions and as a precursor for more complex boron-containing molecules
Properties
IUPAC Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-17-13-11(10)7-6-8-12(13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWYAHYJLTCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CN3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181825-29-5 |
Source
|
Record name | 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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